molecular formula C12H22N2O3 B13336377 tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate

Cat. No.: B13336377
M. Wt: 242.31 g/mol
InChI Key: DWQNPZSHVGCHTB-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at room temperature. The reaction can be represented as follows:

[ \text{tert-Butyl carbamate} + \text{Spirocyclic amine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using standard industrial organic synthesis techniques, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate is not well-documented. it is likely that this compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Uniqueness

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various fields of research and industry, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-16-8-12(9)4-5-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

DWQNPZSHVGCHTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNC2

Origin of Product

United States

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